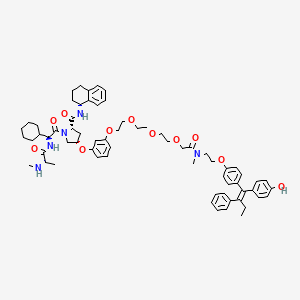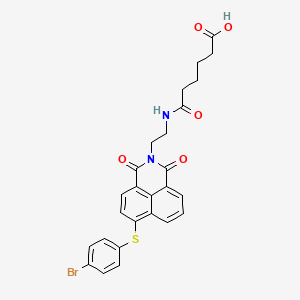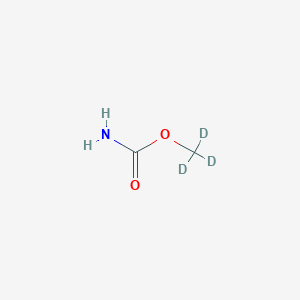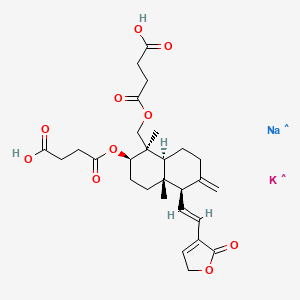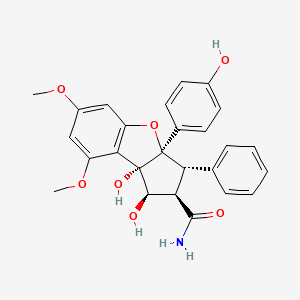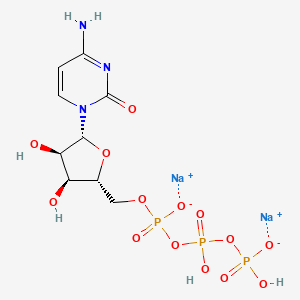
Cytidine-5'-triphosphate (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cytidine-5’-triphosphate (disodium) is a nucleoside triphosphate with a pyrimidine ring. It is an essential component of RNA and plays a crucial role in various biochemical processes. This compound is involved in the synthesis of RNA and acts as a coenzyme in several metabolic pathways, including glycerophospholipid biosynthesis and protein glycosylation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate (disodium) can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of cytidine triphosphate synthetase, which catalyzes the conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate. The chemical synthesis involves the phosphorylation of cytidine using phosphorylating agents such as phosphorus oxychloride or phosphoryl chloride under controlled conditions .
Industrial Production Methods
In industrial settings, cytidine-5’-triphosphate (disodium) is produced through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce cytidine triphosphate synthetase, leading to higher yields of the compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cytidine-5’-triphosphate (disodium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher phosphorylated nucleotides.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Substitution: It can participate in substitution reactions where the triphosphate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorylating agents (e.g., phosphorus oxychloride), hydrolyzing agents (e.g., water, acids), and substituting agents (e.g., nucleophiles). The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include cytidine diphosphate, cytidine monophosphate, and various substituted cytidine derivatives .
Aplicaciones Científicas De Investigación
Cytidine-5’-triphosphate (disodium) has a wide range of scientific research applications:
Chemistry: It is used as a substrate in the synthesis of RNA and other nucleic acids.
Biology: It plays a role in cellular metabolism and is involved in the biosynthesis of phospholipids and glycoproteins.
Medicine: It is used in the study of genetic diseases and as a potential therapeutic agent for neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
Mecanismo De Acción
Cytidine-5’-triphosphate (disodium) exerts its effects by acting as a high-energy molecule and a coenzyme in various biochemical pathways. It participates in the synthesis of RNA by serving as a substrate for RNA polymerases. It also acts as a coenzyme in the biosynthesis of glycerophospholipids and glycosylation of proteins. The molecular targets include enzymes such as cytidine triphosphate synthetase and RNA polymerases .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine-5’-triphosphate (disodium): Similar to cytidine-5’-triphosphate, it is a high-energy molecule involved in various metabolic processes.
Uridine-5’-triphosphate (disodium): Another nucleoside triphosphate involved in RNA synthesis and cellular metabolism.
Guanosine-5’-triphosphate (disodium): Plays a role in protein synthesis and signal transduction.
Uniqueness
Cytidine-5’-triphosphate (disodium) is unique due to its specific role in the biosynthesis of phospholipids and glycoproteins. Unlike other nucleoside triphosphates, it acts as a coenzyme in these specific pathways, making it essential for the proper functioning of cellular membranes and protein glycosylation .
Propiedades
Fórmula molecular |
C9H14N3Na2O14P3 |
|---|---|
Peso molecular |
527.12 g/mol |
Nombre IUPAC |
disodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
Clave InChI |
NFQMDTRPCFJJND-WFIJOQBCSA-L |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


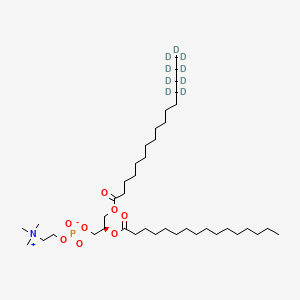
![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)
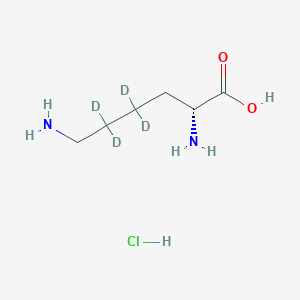

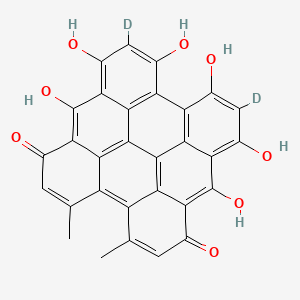
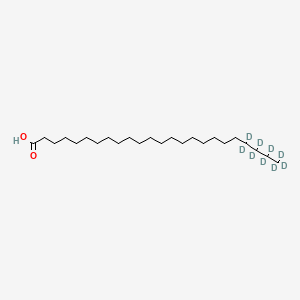

![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)

